3,5-Dibromo-2-hydroxy-N'-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide
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Overview
Description
3,5-Dibromo-2-hydroxy-N’-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of bromine, iodine, and pyrrole moieties, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-hydroxy-N’-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide typically involves multiple steps. One common method starts with the preparation of 3,5-dibromo-2-hydroxybenzaldehyde, which is then reacted with 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde under specific conditions to form the desired hydrazide .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-hydroxy-N’-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3,5-Dibromo-2-hydroxy-N’-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,5-Dibromo-2-hydroxy-N’-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-2-hydroxybenzohydrazide
- 4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- 3,5-Dibromo-2-hydroxy-N’-[(E)-[1-(4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide
Uniqueness
3,5-Dibromo-2-hydroxy-N’-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide is unique due to its combination of bromine, iodine, and pyrrole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16Br2IN3O2 |
---|---|
Molecular Weight |
617.1 g/mol |
IUPAC Name |
3,5-dibromo-2-hydroxy-N-[(E)-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C20H16Br2IN3O2/c1-11-7-13(12(2)26(11)16-5-3-15(23)4-6-16)10-24-25-20(28)17-8-14(21)9-18(22)19(17)27/h3-10,27H,1-2H3,(H,25,28)/b24-10+ |
InChI Key |
JGNTUBGZYRYYCN-YSURURNPSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)I)C)/C=N/NC(=O)C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=NNC(=O)C3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
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